REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([Br:9])[CH:6]=[CH:7][CH:8]=1.[C:10](Cl)(=[O:13])[CH:11]=[CH2:12].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Br:9][C:5]1[CH:6]=[CH:7][C:8]([C:10](=[O:13])[CH:11]=[CH2:12])=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)Br
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resultant was treated in the same manner
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C=C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |